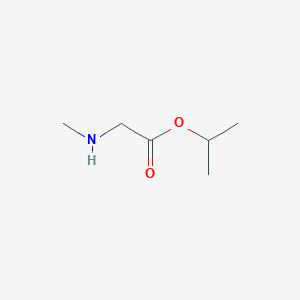

Sarcosine isopropyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

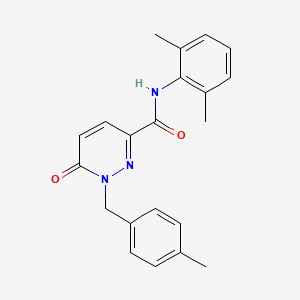

The synthesis of sarcosinate compounds, such as Sarcosine isopropyl ester, involves the reaction of a carboxylic acid ester with a sarcosine amino acid salt under anhydrous conditions, in the presence of a base catalyst with basicity equal to or greater than alkoxide catalyst .Molecular Structure Analysis

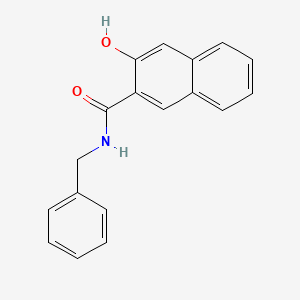

The molecular structure of this compound is derived from sarcosine, also known as N-methylglycine, which is an amino acid with the formula CH3N(H)CH2CO2H .Chemical Reactions Analysis

Esters, like this compound, undergo saponification reactions, which is the process of breaking down an ester into an alcohol and carboxylate by the action of water . They are less reactive toward nucleophiles than either acid chlorides or anhydrides .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Applications De Recherche Scientifique

Prostate Cancer Diagnosis

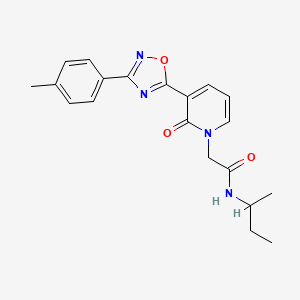

Sarcosine, a derivative of N-methylglycine, plays a role in amino acid metabolism and methylation processes during prostate cancer progression. It has been studied as a biomarker in prostate cancer diagnosis, especially in urine tests. A method using solid-phase microextraction and gas chromatography–mass spectrometry for quantifying sarcosine in urine samples has been developed, aiding early diagnosis and identification of aggressive tumors (Cavaliere et al., 2011).

Cosmetic Applications

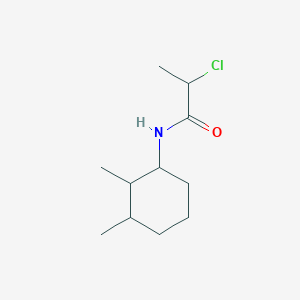

Amino acid-based esters, including sarcosine isopropyl ester, have been reviewed for their properties and applications in cosmetics. They have been found to dissolve low-solubility materials and improve the dispersion of pigments in oil, making them suitable for skin-care and hair-care products (Ishii, 2004).

Molecular Structure Studies

Research on sarcosine methyl ester has involved studying its conformational states using matrix isolation FT-IR spectroscopy and molecular orbital calculations. These studies provide insights into the molecular structure and behavior of sarcosine esters (Gómez-Zavaglia & Fausto, 2004).

Biomarker Analysis Techniques

Methods have been developed for the sensitive detection of sarcosine, a potential biomarker for prostate cancer, using techniques like LC-MS with derivatization. This aids in distinguishing sarcosine from its isomers, enhancing the accuracy of biomarker analysis in clinical settings (Chen et al., 2014).

Phase Behavior in Surfactant Systems

Studies on the phase behavior of sarcosine-based surfactant systems, like sodium N-dodecanoyl sarcosinate and isopropyl N-dodecanoyl sarcosinate, have been conducted. These studies contribute to understanding the formation and properties of different liquid crystal phases in surfactant systems, relevant in various industrial and scientific applications (Yamashita et al., 2007).

Mécanisme D'action

Orientations Futures

Functionalized isopropyl esters, like Sarcosine isopropyl ester, have the potential to impart unique properties like biodegradability or UV protection, opening up new avenues for product design and functionality .

Relevant Papers A paper titled “Colorimetric paper-based sarcosine assay with improved sensitivity” discusses a simple paper-based bienzymatic colorimetric assay for sarcosine . Another paper titled “Characteristic Properties and Application of Amino Acid Based Esters” introduces two types of amino acid-based esters, including N-lauroyl this compound (SLIP), which can dissolve low-solubility materials such as organic UV-A absorbing agents, and improve the dispersion of Titanium dioxide pigments in oil .

Propriétés

IUPAC Name |

propan-2-yl 2-(methylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)9-6(8)4-7-3/h5,7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJZXBJXYOBRLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93378-87-1 |

Source

|

| Record name | propan-2-yl 2-(methylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2795137.png)

![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)

![N-(2-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795150.png)

![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)